4,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Catalog No.
S15878367
CAS No.
M.F
C13H25NO
M. Wt
211.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-ami...

Product Name

4,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

IUPAC Name

4,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

InChI

InChI=1S/C13H25NO/c1-13(2)7-5-11(6-8-13)14-10-12-4-3-9-15-12/h11-12,14H,3-10H2,1-2H3

InChI Key

LQXLKWJMGJJRRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCC2CCCO2)C

4,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is an organic compound characterized by its unique molecular structure, which includes a cyclohexane ring with a dimethyl substitution at the 4th position and an oxolan-2-ylmethyl group attached to the nitrogen atom of the amine functional group. Its molecular formula is C13H25NOC_{13}H_{25}NO, and it has a molecular weight of 211.34 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural complexity and functional groups that may facilitate various

  • Oxidation: The compound can be oxidized to form corresponding oxides or ketones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions to yield alcohols or secondary amines, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound can engage in nucleophilic or electrophilic substitution reactions, allowing for the formation of various derivatives through the introduction of halogens or alkyl groups.

The biological activity of 4,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is an area of ongoing research. Preliminary studies suggest that this compound may interact with specific biological targets, potentially modulating enzyme or receptor activity. Such interactions could lead to various pharmacological effects, although detailed mechanisms are still being elucidated. Its potential therapeutic properties make it a candidate for further investigation in drug development.

The synthesis of 4,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine typically involves several key steps:

  • Formation of the Cyclohexane Framework: Starting materials may include cyclohexanone derivatives that are subjected to various reactions to introduce the desired functional groups.
  • N-Alkylation: The introduction of the oxolan-2-ylmethyl group can be achieved through alkylation reactions involving appropriate alkyl halides and amines.
  • Dimethyl Substitution: Specific conditions must be employed to ensure that dimethyl groups are introduced at the correct position on the cyclohexane ring without leading to overalkylation .

4,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: The compound is being investigated for its potential interactions with biomolecules and its biological activity.
  • Medicine: It is explored as a precursor in drug development due to its possible therapeutic effects.
  • Industry: Utilized in producing specialty chemicals and materials.

Studies on the interactions of 4,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine with biological systems are crucial for understanding its potential applications. Initial findings indicate that it may bind to specific receptors or enzymes, influencing their activity and leading to various biological responses. Further research is needed to identify these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 4,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amineC11H21NOC_{11}H_{21}NOCyclopentane ring instead of cyclohexane
3,3-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amineC13H25NOC_{13}H_{25}NODimethyl substitution at the 3rd position
3,5-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amineC13H25NOC_{13}H_{25}NODimethyl substitutions at the 3rd and 5th positions
3,3-Dimethylcyclohexan-1-amineC8H17NC_{8}H_{17}NLacks the oxolan group; simpler amine structure

The uniqueness of 4,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine lies in its specific combination of a cyclohexane framework with a dimethyl group and an oxolan moiety attached to the nitrogen atom. This distinct structure may confer unique biological activities and reactivity compared to similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.193614421 g/mol

Monoisotopic Mass

211.193614421 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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